molecular formula C10H13NO B155210 Chroman-3-ylmethanamine CAS No. 10185-46-3

Chroman-3-ylmethanamine

カタログ番号: B155210
CAS番号: 10185-46-3
分子量: 163.22 g/mol
InChIキー: CLWNCRSSFMSHDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chroman-3-ylmethanamine is a chemical compound that features a chromane ring system attached to a methanamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The chromane ring system is a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring, which contributes to the compound’s unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Chroman-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of chroman-3-ylmethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere and at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of chroman-3-ylmethanone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and in the presence of a catalyst such as palladium on carbon.

化学反応の分析

Types of Reactions: Chroman-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-3-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, chroman-3-ylmethanone can be reduced to this compound.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Chroman-3-ylmethanone.

    Reduction: this compound.

    Substitution: Various N-substituted chroman-3-ylmethanamines.

科学的研究の応用

Medicinal Chemistry

Chroman-3-ylmethanamine derivatives have shown promise in the synthesis of β-adrenergic blockers, which are vital in treating cardiovascular diseases. These compounds work by blocking adrenergic receptors, thereby reducing heart rate and blood pressure. The structural characteristics of this compound allow for modifications that can enhance its bioactivity and selectivity towards specific receptor subtypes.

Case Study: β-Adrenergic Blockers

Research indicates that derivatives of this compound can serve as intermediates in synthesizing β-adrenergic blockers. For instance, studies have demonstrated that brominated versions of this compound exhibit significant biological activity as precursors to these blockers, highlighting their potential therapeutic applications in managing hypertension and other cardiovascular conditions.

Neuropharmacology

This compound has been investigated for its neuroprotective effects, making it relevant in neuropharmacology. Preliminary studies suggest that certain derivatives may enhance cognitive functions and memory by modulating neurotransmitter systems.

Case Study: Cognitive Enhancement

A study explored the effects of Chroman derivatives on cholinergic activity in models of Alzheimer's disease (AD). It was found that specific analogues could cross the blood-brain barrier and improve cognitive functions without significant adverse effects, indicating their potential as therapeutic agents for neurodegenerative disorders .

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block for synthesizing novel compounds with diverse pharmacological activities. Its ability to undergo various chemical transformations makes it an attractive scaffold for drug discovery.

Case Study: Multitarget Drug Design

Recent research has focused on designing multitarget-directed ligands (MTDLs) based on the chroman structure. These compounds have shown potential as anti-Alzheimer's agents due to their dual action as monoamine oxidase B inhibitors and iron chelators, which are crucial for alleviating symptoms associated with cholinergic hypofunction in AD .

The biological activity of this compound derivatives is often linked to their interaction with various biological targets. Understanding these mechanisms is essential for optimizing their therapeutic efficacy.

Mechanistic Insights

Studies have provided insights into the pharmacodynamics of Chroman-based compounds, particularly regarding their selectivity for dopamine receptors. For example, modifications to the chroman ring system have influenced binding affinities and selectivities towards D1-like and D2-like receptors, demonstrating the importance of structural nuances in drug design .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cardiovascular TherapyDevelopment of β-adrenergic blockersEffective in reducing heart rate and blood pressure; potential intermediates identified.
NeuropharmacologyEnhancing cognitive functions in neurodegenerative diseasesCertain derivatives improve memory without adverse effects; potential for AD treatment .
Drug SynthesisBuilding block for novel compoundsMTDLs designed for dual action against AD symptoms; iron-chelating properties observed .
Biological MechanismsInteraction with dopamine receptorsStructural modifications influence receptor selectivity; insights into pharmacodynamics gained .

作用機序

The mechanism by which chroman-3-ylmethanamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the chromane ring system can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

類似化合物との比較

Chroman-3-ylmethanamine can be compared to other similar compounds such as chroman-4-ylmethanamine and chroman-2-ylmethanamine. While all these compounds share the chromane ring system, their unique substitution patterns result in different chemical and biological properties. For instance:

    Chroman-4-ylmethanamine: This compound has a methanamine group attached to the fourth position of the chromane ring, which may alter its binding affinity and reactivity.

    Chroman-2-ylmethanamine: With the methanamine group at the second position, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.

生物活性

Chroman-3-ylmethanamine is a compound with a unique chroman structure, which consists of a benzene ring fused to a tetrahydrofuran. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

This compound can be represented by the molecular formula C10H13NC_{10}H_{13}N, indicating the presence of a methanamine functional group attached to the chroman moiety. The structural features of this compound contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:

  • Antidepressant Properties : Similar chroman derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Anticancer Activity : Studies have indicated that chroman-based compounds can inhibit cancer cell proliferation, suggesting potential as anticancer agents.

Case Studies and Research Findings

  • Dopamine Receptor Interaction :
    A study evaluated a series of chroman derivatives for their binding affinity at dopamine D1 and D2 receptors. It was found that modifications in the chroman structure could enhance selectivity towards D1-like receptors, which are critical in managing mood and reward pathways. The study highlighted that intramolecular hydrogen bonding plays a significant role in receptor interaction, influencing potency and selectivity .
  • Cytotoxicity Assessment :
    A series of chroman derivatives were synthesized and tested for cytotoxicity against human cancer cell lines (A2780 and HeLa). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell viability . This underscores the potential of chroman compounds in cancer therapeutics.
  • Isoform Selectivity in ROCK Inhibition :
    Research on amide-chroman derivatives demonstrated potent inhibition of Rho-associated protein kinases (ROCK1 and ROCK2), with some compounds showing selectivity for ROCK2 over ROCK1. This selectivity is crucial for developing targeted therapies for conditions like hypertension and cancer .

Comparison of Biological Activities

Compound NameStructure CharacteristicsBiological Activity
This compoundChroman ring with methanamine groupPotential antidepressant, anticancer
6-Fluorothis compoundFluorine substitution at 6-positionEnhanced receptor affinity
6-Methylthis compoundMethyl group at 6-positionCytotoxic effects against cancer cell lines
(S)-6-methoxy-chroman-3-carboxylic acidAmide derivativeROCK2 inhibitor with high selectivity

Pharmacological Implications

The biological activity of this compound suggests its potential as a lead compound for drug development. The ability to modify its structure to enhance receptor affinity or selectivity opens avenues for designing new therapeutic agents targeting neurological disorders and cancers.

特性

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNCRSSFMSHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407179
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-46-3
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。